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Compound of Interest

Compound Name: 2-Methoxy-6-methylnicotinic acid
CAS No.: 72918-10-6
Cat. No.: B1322449
Get Quote
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Executive Summary & Mechanism of Action

2-Methoxy-6-methylnicotinic acid represents a subclass of pyridine-3-carboxylic acid
derivatives. In drug development, it serves as a chemical probe to decouple the lipid-
lowering/anti-inflammatory effects of GPR109A agonism from the vasodilation ("flushing”) side
effects associated with Nicotinic Acid.

The "off-target" assessment for this compound is unique: the primary adverse effect (flushing)
is actually an on-target cutaneous event mediated by

-arrestin recruitment, whereas true off-target effects involve cross-reactivity with HCA1
(GPR81), HCA3 (GPR109B), and hepatic enzyme interference.

Mechanistic Differentiators

o Parent Compound (Nicotinic Acid): High-affinity GPR109A agonist. Activates both

(cCAMP reduction) and

-arrestin (PGD2 release/flushing).
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» 2-Methoxy-6-methylnicotinic acid: The 2-methoxy substitution introduces steric bulk and

alters electron density on the pyridine ring, potentially modifying the ligand-receptor

residence time and biasing signaling away from

-arrestin.

Comparative Performance Matrix

The following table contrasts 2-M-6-MNA against the standard (Nicotinic Acid) and a clinical

analog (Acipimox).
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Critical Signaling Pathways (Visualization)

To understand the "off-target” assessment, one must visualize the bifurcation of GPR109A

signaling. The goal of 2-M-6-MNA is to maintain the left branch (Therapeutic) while suppressing
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the right branch (Adverse).
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Figure 1: Bifurcation of GPR109A signaling. The ideal profile for 2-M-6-MNA is strong activation
of the Gi pathway (Green) with minimal activation of the Beta-Arrestin pathway (Red).

Experimental Protocols for Off-Target Assessment

Protocol A: The "Flushing" Proxy Assay (Langerhans
Cell PGD2 Release)
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Objective: Determine if 2-M-6-MNA triggers the cutaneous vasodilation pathway, a common
liability for this chemical class. Rationale: Standard binding assays do not predict flushing. You
must measure Prostaglandin D2 (PGD2) secretion in competent immune cells.

o Cell System: Differentiate THP-1 monocytes into macrophage-like cells using PMA (100 nM,
24h) or use primary human Langerhans cells (Gold Standard).

e Treatment:

Incubate cells in serum-free media for 2 hours.

[e]

o

Treat with 2-M-6-MNA (Titration: 10 nM — 100 pM).

[¢]

Positive Control: Nicotinic Acid (100 uM).

[¢]

Negative Control: Vehicle (DMSO 0.1%).

[e]

Antagonist Control: Pre-treat with Laropiprant (1 puM) to confirm specificity.

e Readout: Collect supernatant at 30 minutes. Quantify PGD2 using a competitive ELISA or
LC-MS/MS.

e Success Criteria: 2-M-6-MNA should elicit <20% of the PGD2 release observed with
equimolar Nicotinic Acid.

Protocol B: HCA1/HCA3 Cross-Reactivity Screen

Objective: Ensure the compound does not activate related hydroxycarboxylic acid receptors
(HCA1/GPR81 or HCA3/GPR109B). Rationale: HCA1 activation inhibits lipolysis but is lactate-
driven; cross-reactivity can confound metabolic data.

o System: CHO-K1 cells stably overexpressing human HCAL1 or HCAS.
e Assay: HTRF (Homogeneous Time Resolved Fluorescence) cAMP dynamic assay.
o Stimulate cells with Forskolin (10 uM) to raise cAMP baseline.

o Add 2-M-6-MNA (10 uM).
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e Controls:
o HCAL Agonist: 3-Hydroxy-butyrate or Lactate.
o HCAS Agonist: 3-Hydroxy-octanoate.

 Interpretation: A decrease in cCAMP signal indicates agonism. Significant activity (>50% of
reference agonist) at HCAL suggests "off-target” promiscuity.

Protocol C: Metabolic Stability & Reactive Metabolite
Formation

Objective: The "2-Methoxy" group can be a site for O-demethylation, potentially creating
reactive phenolic intermediates. Rationale: Pyridine derivatives can inhibit CYP enzymes or
form adducts.

e Microsomal Incubation: Incubate 1 pM 2-M-6-MNA with pooled human liver microsomes
(HLM) + NADPH regenerating system.

e Timepoints: 0, 15, 30, 60 min.
e Analysis: Quench with acetonitrile; analyze via LC-MS/MS (Q-TOF).
e Target Search: Look for:

o m/z -14 (O-demethylation -> 2-Hydroxy-6-methylnicotinic acid).

o m/z +16 (Hydroxylation on the methyl group).

» Risk Flag: Rapid O-demethylation suggests short half-life and potential accumulation of the
2-hydroxy metabolite, which may have distinct renal toxicity profiles.

Assessment Workflow (Decision Tree)

Use this logic flow to determine if 2-M-6-MNA is a viable lead or tool compound.
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Figure 2: Sequential screening cascade for validating nicotinic acid analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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